molecular formula C6H8O B8742906 1-Cyclopropylidenepropan-2-one CAS No. 62266-37-9

1-Cyclopropylidenepropan-2-one

Cat. No.: B8742906
CAS No.: 62266-37-9
M. Wt: 96.13 g/mol
InChI Key: IRUDFXLMSWSPBL-UHFFFAOYSA-N
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Description

Evolution of Cyclopropylidene Ring Systems in Organic Synthesis Research

The cyclopropane (B1198618) ring, with its inherent strain and high reactivity, has long been a valuable building block in organic synthesis. researchgate.net Research has evolved from studying simple cyclopropane derivatives to exploring more complex and functionalized systems. A significant area of this research has been the study of alkylidene cyclopropanes, particularly those featuring exocyclic double bonds.

The investigation into compounds like bicyclopropylidene has provided deep insights into the reactivity of strained alkenes. orgsyn.orgacs.org These studies have paved the way for the development of functionally substituted cyclopropylidene derivatives, which serve as versatile intermediates. acs.orgacs.org The cyclopropylidene moiety is now recognized as a key structural element for constructing a variety of complex molecular scaffolds, including spiro-fused heterocycles and other intricate ring systems. nih.gov This evolution highlights a continuous drive to harness the synthetic potential of strained rings for creating novel and complex molecules.

Significance of Small Ring Strain in Chemical Reactivity and Synthetic Strategies

The chemical behavior of cyclopropylidene systems is dominated by the significant ring strain inherent in the three-membered ring, estimated to be around 40 kcal/mol for the cyclopropylidene moiety. acs.org This strain originates from the severe deviation of the internal C-C-C bond angles from the ideal 109.5° for sp³-hybridized carbons and the additional strain from the exocyclic double bond. vulcanchem.com

This high strain energy is not a liability but a powerful thermodynamic driving force for a wide array of chemical transformations. acs.org Synthetic strategies are often designed to leverage the relief of this strain. Reactions such as ring-opening, acs.orgsnnu.edu.cn ring-expanding cycloisomerizations, acs.org and cycloaddition reactions acs.org are common pathways for cyclopropylidene-containing molecules. By providing a predictable release of energy, the ring strain allows for the execution of reactions that might otherwise be unfavorable, making cyclopropylidenes valuable intermediates in synthetic chemistry.

Overview of Research Trajectories Pertaining to 1-Cyclopropylidenepropan-2-one

Research specifically targeting this compound, also known by the common name acetylmethylenecyclopropane, has established its role as a reactive intermediate. Early work demonstrated its synthesis from methylenecyclopropanecarboxylic acid via reaction with methyllithium, and also explored its photochemical rearrangement. researchgate.net

More contemporary research, often found within patent literature, describes its synthesis and use as a precursor for more complex molecules. For instance, a synthetic procedure yielding 2.1 g (22 mmol) of this compound has been documented. google.com The reactivity of the general class of α-cyclopropylidene ketones has been explored, for example, in their isomerization to 2-acylcyclobutanones when treated with lithium halides. oup.com Furthermore, derivatives such as 2-cyclopropylidenepropan-1-ol are used as starting materials for other functionalized cyclopropylidene structures, like (1-bromopropan-2-ylidene)cyclopropane. rsc.org These research trajectories underscore the utility of this compound and related structures as versatile synthons.

Table 1: Selected Reactions Involving Cyclopropylidene Ketones and Derivatives

Starting Material Reagents Product Yield Reference
Methylenecyclopropanecarboxylic acid Methyllithium This compound Not specified researchgate.net
Tetrahydropyran-4-one 1-Dimethoxyphosphorylpropan-2-one, KOH 1-Tetrahydropyran-4-ylidenepropan-2-one 90% google.com
α-Cyclopropylidene ketones Lithium halides 2-Acylcyclobutanones Not specified oup.com
2-Cyclopropylidenepropan-1-ol Phosphorus tribromide (1-Bromopropan-2-ylidene)cyclopropane Not specified rsc.org

Conceptual Frameworks for Understanding Cyclopropylidene Ketone Behavior

The reactivity of cyclopropylidene ketones is primarily interpreted through the lens of ring strain relief. acs.org The presence of the electron-withdrawing ketone group conjugated with the exocyclic double bond polarizes the π-system, influencing its susceptibility to nucleophilic and electrophilic attack.

Computational studies have provided a deeper understanding of this behavior. For example, the "cyclopropylidene effect" has been described in 1,3-dipolar cycloadditions, where the cyclopropylidene group influences the regioselectivity of the reaction in a manner distinct from other alkylidene substituents. acs.org This effect is attributed to the unique electronic properties imparted by the strained ring. acs.org

The interaction with transition metals is another critical framework for understanding their reactivity. Gold-catalyzed ring-expanding cycloisomerizations of enynes bearing a cyclopropylidene moiety proceed through intermediates where the strain release is a key step. acs.org Similarly, palladium catalysts can mediate the addition of various elements across the double bond, sometimes leading to ring-opened products, which highlights the delicate balance between different reaction pathways. acs.orgacs.org These conceptual models, combining strain theory, electronic effects, and organometallic chemistry, are essential for predicting and harnessing the synthetic potential of cyclopropylidene ketones.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

62266-37-9

Molecular Formula

C6H8O

Molecular Weight

96.13 g/mol

IUPAC Name

1-cyclopropylidenepropan-2-one

InChI

InChI=1S/C6H8O/c1-5(7)4-6-2-3-6/h4H,2-3H2,1H3

InChI Key

IRUDFXLMSWSPBL-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C=C1CC1

Origin of Product

United States

Synthetic Methodologies for 1 Cyclopropylidenepropan 2 One and Its Derivatives

Precursor-Based Synthetic Approaches to 1-Cyclopropylidenepropan-2-one

Routes from Cyclic Ethynylethylene Carbonates

The synthesis of cyclopropylidene structures from cyclic ethynylethylene carbonates represents a sophisticated approach utilizing transition metal catalysis. This method is predicated on the palladium-catalyzed decarboxylative cycloaddition of these precursors. mdpi.comresearchgate.netbohrium.com In this process, a palladium(0) catalyst initiates a reaction with the ethynylethylene carbonate, leading to the expulsion of carbon dioxide and the formation of a zwitterionic intermediate. mdpi.com This reactive species, featuring a nucleophilic alkoxide and an electrophilic π-allyl-palladium complex, can then undergo intramolecular cyclization to form the strained cyclopropylidene ring. mdpi.comresearchgate.net

While this specific transformation to this compound is not extensively detailed in the literature, the underlying mechanism provides a viable synthetic pathway. The reaction would require a suitably substituted ethynylethylene carbonate precursor that, upon decarboxylation and cyclization, yields the desired acetyl-substituted cyclopropylidene framework. The efficiency and selectivity of such reactions are often dependent on the choice of ligands for the palladium catalyst. nih.gov

Table 1: Proposed Reaction Scheme from Cyclic Ethynylethylene Carbonate

StepDescriptionKey Intermediates
1Oxidative addition of Pd(0) to the ethynylethylene carbonate.π-allyl-palladium complex
2Decarboxylation to release CO2.Zwitterionic intermediate
3Intramolecular nucleophilic attack.Cyclopropylidene ring formation
4Reductive elimination to regenerate the Pd(0) catalyst.Final product

Dehalogenative Coupling Methods

Dehalogenative coupling represents a classical approach to the formation of cyclic compounds through the reaction of dihalides with a reducing metal, typically sodium in what is known as the Wurtz reaction. epfl.ch An intramolecular version of this coupling can be envisioned for the synthesis of this compound. This strategy would involve a precursor molecule containing two halogen atoms positioned to facilitate the formation of the three-membered ring upon treatment with the metal.

A plausible precursor for this synthesis would be a 1,3-dihalo-alkene derivative bearing a protected ketone group. The reaction proceeds via a metal-halogen exchange, which may involve the formation of radical or organometallic intermediates. epfl.ch Subsequent intramolecular coupling closes the ring to form the cyclopropylidene structure. While effective for forming small rings, the Wurtz reaction can be limited by competing side reactions. epfl.ch

Table 2: Hypothetical Dehalogenative Coupling Route

PrecursorReagentKey Transformation
1,3-Dihalo-4-methyl-1-penten-2-one (protected)Sodium metalIntramolecular C-C bond formation
1,3-DibromopropaneZinc powder3-exo-tet cyclization

Cyclopropanation Strategies Employing Carbenes and Carbenoids

The addition of carbenes or carbenoids to allenes is a direct and effective method for the synthesis of methylenecyclopropane (B1220202) derivatives. acs.orgrsc.org Carbenes, which are neutral species with a divalent carbon atom, readily react with the double bonds of allenes to form a cyclopropane (B1198618) ring. libretexts.org To synthesize this compound, this reaction would involve the cycloaddition of a carbene to an appropriately substituted allene (B1206475), such as 3-buten-2-one (methyl vinyl ketone) is not an allene, rather an allenic ketone like 3-methyl-1,2-butadien-4-one would be required.

The carbene itself can be generated in situ from various precursors, with diazomethane (B1218177) being the simplest source for generating the methylene (B1212753) carbene (:CH₂) upon exposure to light or heat. libretexts.org The reaction is typically stereospecific, with the geometry of the substrate being retained in the product. libretexts.org Carbenoids, such as those used in the Simmons-Smith reaction (iodomethylzinc iodide), offer a more controlled alternative to free carbenes and can also be employed for cyclopropanation. libretexts.org

Table 3: Carbene Addition to an Allene

Allene SubstrateCarbene SourceProduct
3-Methyl-1,2-butadien-4-oneDiazomethane (CH₂N₂)This compound
TetramethylalleneDichlorocarbene (:CCl₂)Dichloromethylenecyclopropane derivative

Synthesis from 1,1-Dihalocyclopropanes

Gem-dihalocyclopropanes are versatile precursors for the synthesis of various cyclopropane derivatives. When treated with alkyllithium reagents, these compounds can form a cyclopropylidene-carbene intermediate. This highly reactive species can then be trapped or undergo rearrangement. One of the common reactions of gem-dihalocyclopropanes is the Skattebøl rearrangement, which leads to the formation of allenes.

However, by carefully selecting the reagents and reaction conditions, the intermediate carbene can be utilized to form other structures. For instance, reacting a 1,1-dihalocyclopropane bearing a suitable functional group with an organometallic reagent could lead to the introduction of an acetyl group. This pathway provides a route to this compound by functionalizing a pre-formed cyclopropane ring.

Preparation from Acylsilanes

Acylsilanes are valuable reagents in organic synthesis due to their unique reactivity. While a direct, well-established route from acylsilanes to this compound is not prominent in the literature, their known transformations suggest potential synthetic strategies. One hypothetical approach involves the reaction of an acylsilane with a cyclopropylidene-containing ylide. Ylides are known to react with carbonyl compounds; phosphorus ylides typically lead to olefination (the Wittig reaction), while sulfur ylides often yield epoxides or cyclopropanes (the Corey-Chaykovsky reaction). nih.govlibretexts.orgorganic-chemistry.org

A reaction between an acetylsilane (B14637076) and a cyclopropylidene sulfur ylide could potentially proceed through a Michael-initiated ring closure, ultimately forming the desired ketone after rearrangement and cleavage of the silyl (B83357) group. This pathway would leverage the ability of ylides to act as nucleophiles that can initiate cyclization reactions. nih.govresearchgate.net

Catalytic Protocols in the Synthesis of this compound Scaffolds

Modern synthetic chemistry increasingly relies on catalytic methods to enhance efficiency, control selectivity, and promote green chemistry principles. bioengineer.org The synthesis of alkylidenecyclopropanes (ACPs) and related scaffolds has benefited significantly from the development of novel catalytic systems. bioengineer.orgrsc.org

Catalytic enantioselective synthesis of ACPs has been achieved using bifunctional catalysts that can direct the stereochemical outcome of the reaction. bioengineer.org These methods often employ a strain-relieving deconjugation mechanism to produce enantioenriched ACPs under mild conditions, which is a significant improvement over traditional methods that required harsh conditions or had limited substrate scope. bioengineer.org

Visible-light photoredox catalysis has also emerged as a powerful tool for the synthesis and functionalization of ACPs. rsc.org These reactions proceed via radical pathways, enabling the construction of complex polycyclic structures from ACP building blocks under mild, light-driven conditions. rsc.org Furthermore, palladium catalysis plays a crucial role in the functionalization of ACPs. Ligand-controlled palladium-catalyzed reactions allow for divergent synthesis, where the choice of ligand directs the reaction towards different products, such as 1,4-addition or cycloaddition, from the same starting materials. acs.org These catalytic protocols provide versatile and powerful strategies for creating diverse molecular architectures based on the this compound scaffold.

Table 4: Overview of Catalytic Approaches

Catalytic SystemTransformationKey Advantage
Bifunctional Iminophosphorane CatalystEnantioselective synthesis of ACPsHigh stereocontrol, mild conditions bioengineer.org
Visible-Light Photoredox CatalysisCascade cyclization of ACPsGreen chemistry, radical pathways rsc.org
Palladium with Tunable LigandsDivergent synthesis (1,4-addition vs. cycloaddition)Product selectivity control acs.org

Transition-Metal Catalysis in Carbon-Carbon Bond Formation

Transition-metal catalysis is a cornerstone for the formation of carbon-carbon bonds necessary to construct cyclopropylidene ketones. Rhodium and palladium complexes are particularly prominent in these transformations.

One of the most effective methods involves the reaction of allenes with diazo reagents, catalyzed by rhodium complexes. For instance, the diastereo- and enantioselective cyclopropanation of electron-deficient allenes using donor-acceptor and diacceptor diazo reagents has been achieved with high efficiency. nih.gov Catalysts such as Rh₂(S)-TCPTAD)₄ and Rh₂((R)-BTPCP)₄ have proven effective, yielding enantioenriched alkylidenecyclopropanes in high yields and with excellent stereoselectivity. nih.gov This approach provides direct access to alkylidenecyclopropanes (ACPs) that feature multiple electron-deficient substituents. nih.gov

Another key strategy involves the rhodium(II)-catalyzed reactions of α-diazo ketones that contain tethered alkyne units. mdpi.com This process begins with the formation of a rhodium-stabilized carbenoid, which then adds to the acetylenic π-bond. The resulting vinyl carbenoid intermediate can undergo various subsequent reactions, including cyclopropanation, to form complex cyclic systems. mdpi.com

Palladium-catalyzed cross-coupling reactions are also vital for synthesizing derivatives. The Suzuki-Miyaura cross-coupling, for example, has been optimized for creating functionalized cyclopropylthiophenes, which can be precursors or analogues. nih.gov A system using palladium(II) acetate (B1210297) with the SPhos ligand is effective for coupling various functionalized thiophene (B33073) boronic acids with cyclopropyl (B3062369) boronic acid, demonstrating the versatility of palladium catalysis in building complex cyclopropane-containing molecules. nih.gov

Catalyst SystemReactantsProduct TypeKey Advantages
Rh₂(S)-TCPTAD)₄ / Rh₂((R)-BTPCP)₄Electron-deficient allenes, Diazo reagentsEnantioenriched alkylidenecyclopropanesHigh yield (>95%), excellent diastereoselectivity (>95:5 dr), and enantioselectivity (99:1 er) nih.gov
Rhodium(II) octanoateα-diazo ketones with tethered alkynesSubstituted cyclopentenones via vinyl carbenoidsVersatile for constructing various ring systems through intermediates mdpi.com
Pd(OAc)₂ / SPhosFunctionalized bromothiophenes, Cyclopropylboronic acidFunctionalized cyclopropylthiophenesHigh conversion and good yields (77-93%) with low catalyst loading nih.gov

Organocatalytic Methods for Cyclopropylidene Ketone Synthesis

Organocatalysis offers a metal-free alternative for the synthesis of cyclopropylidene ketones and their derivatives, often providing high levels of stereocontrol. A significant breakthrough in this area is the use of bifunctional iminophosphorane (BIMP) catalysts. scienmag.com This approach facilitates the catalytic enantioselective synthesis of alkylidenecyclopropanes (ACPs) through a strain-relieving deconjugation mechanism. scienmag.com This method is noted for its ability to impart both high enantioselectivity and diastereocontrol, addressing the scarcity of methods for accessing these molecules enantioselectively. scienmag.com

These organocatalytic methods are advantageous as they often proceed under mild conditions, show broad functional group tolerance, and align with green chemistry principles by avoiding heavy metals and reducing waste. scienmag.com

Visible-Light Mediated Transformations

Visible-light photoredox catalysis has emerged as a powerful and green strategy for chemical synthesis, including reactions involving cyclopropane derivatives. These methods can facilitate reactions that are otherwise challenging, such as the formal [3+2] cycloaddition of aryl cyclopropyl ketones with olefins to create highly substituted cyclopentanes. nih.gov This process is typically initiated by the one-electron reduction of the ketone, which can be achieved using a photocatalytic system composed of a ruthenium complex like Ru(bpy)₃²⁺, in combination with a Lewis acid. nih.gov

Furthermore, visible-light-mediated protocols can be used for cascade cyclization reactions of alkylidenecyclopropanes to construct complex polycyclic lactams and lactones. rsc.org These reactions are proposed to proceed via a radical pathway. rsc.org The ring-opening of alkylidenecyclopropanes under photoredox catalysis can also generate homopropargyl radicals, providing a novel synthetic route to various alkynyl derivatives. nih.govrsc.org

While direct synthesis of this compound using these methods is not extensively detailed, the principles apply to the modification and synthesis of its analogues. For instance, the oxidative coupling of photogenerated alkyl radicals with styrenes under visible light provides access to α-alkyl-acetophenones, demonstrating a pathway for constructing ketone frameworks under mild, room temperature conditions. nih.gov

Enantioselective and Diastereoselective Synthesis of this compound Analogues

Achieving stereocontrol is critical for the application of complex molecules in fields like pharmaceuticals. Several advanced strategies have been developed for the enantioselective and diastereoselective synthesis of analogues related to this compound.

Transition-metal catalysis is a leading approach. Rhodium-catalyzed cyclopropanation of allenoates with diazo reagents provides enantioenriched alkylidenecyclopropanes with high diastereo- and enantioselectivity. nih.gov Chiral titanium(salen) complexes have been used to catalyze a formal [3+2] cycloaddition of cyclopropyl ketones and alkenes. organic-chemistry.org This radical redox-relay mechanism constructs two C-C bonds and two adjacent stereocenters with excellent diastereo- and enantioselectivity. organic-chemistry.org

Chemoenzymatic strategies also offer a powerful route to chiral cyclopropyl ketones. Engineered variants of proteins, such as sperm whale myoglobin, can catalyze the highly diastereo- and enantioselective construction of these molecules from olefins and diazoketone carbene donors. bohrium.comfigshare.com This biocatalytic method demonstrates a broad substrate scope and high stereoselectivity across various vinylarenes and diazoketones. bohrium.comfigshare.com

Another innovative method involves an electrochemical approach for the diastereoselective synthesis of cyclopropanes from unactivated alkenes and carbon pronucleophiles. nih.gov This scalable protocol proceeds with high diastereoselectivity and tolerates a diverse range of functional groups. nih.gov

MethodCatalyst/SystemStereocontrolKey Features
Rhodium-Catalyzed CyclopropanationRh₂((S)-TCPTAD)₄Enantio- & DiastereoselectiveHigh yields and selectivities for alkylidenecyclopropanes from allenoates. nih.gov
Titanium-Catalyzed CycloadditionChiral Ti(salen) complexEnantio- & DiastereoselectiveForms polysubstituted cyclopentanes from cyclopropyl ketones and alkenes via a radical mechanism. organic-chemistry.org
Chemoenzymatic SynthesisEngineered sperm whale myoglobinEnantio- & DiastereoselectiveBiocatalytic cyclopropanation of olefins with diazoketones; broad substrate scope. bohrium.comfigshare.com
OrganocatalysisBifunctional iminophosphorane (BIMP)EnantioselectiveStrain-relieving deconjugation mechanism provides access to chiral ACPs. scienmag.com
Electrochemical SynthesisThianthrene electrolysisDiastereoselectiveCouples unactivated alkenes and carbon pronucleophiles with high diastereoselectivity. nih.gov

Scalability and Efficiency Considerations in this compound Production

The transition from laboratory-scale synthesis to large-scale industrial production requires methodologies that are not only high-yielding but also efficient, cost-effective, and safe. For this compound and its derivatives, continuous-flow synthesis has emerged as a key enabling technology for scalability.

Continuous-flow systems offer superior control over reaction parameters such as temperature and mixing, which can lead to higher yields and purity. flinders.edu.au This technology has been successfully applied to the synthesis of cyclopropyl ketones and carbaldehydes from 2-hydroxycyclobutanones and thiols using a reusable solid acid catalyst (Amberlyst-35). mdpi.com This method allows for multigram, scalable production under mild conditions. mdpi.com A two-step telescoped continuous-flow process has also been developed for synthesizing 1,1-cyclopropane aminoketones, showcasing high productivity and short residence times. rsc.orgunica.it

Efficiency is also enhanced by developing protocols that are step-economic and utilize abundant, inexpensive starting materials. An electrochemical method for diastereoselective cyclopropanation uses readily available alkenes and carbon pronucleophiles, highlighting a scalable and modular approach. nih.gov Furthermore, optimizing catalyst loading and reaction times is crucial. For example, palladium-catalyzed Suzuki-Miyaura couplings for cyclopropylthiophene synthesis have been optimized to use low catalyst loadings (as low as 0.5 mol%) while achieving high yields, which is economically favorable for large-scale production. nih.gov

The development of robust, room-temperature reactions also contributes to efficiency and scalability by reducing energy consumption and simplifying reactor design. researchgate.net These considerations are paramount for the practical and commercial viability of producing complex cyclopropane-containing compounds. flinders.edu.au

Advanced Spectroscopic Characterization of 1 Cyclopropylidenepropan 2 One

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, providing detailed information about the chemical environment of atomic nuclei.

A high-resolution ¹H NMR spectrum of 1-cyclopropylidenepropan-2-one would be expected to reveal distinct signals corresponding to the different sets of protons in the molecule. The methyl protons of the acetyl group would likely appear as a sharp singlet, typically in the range of δ 2.0-2.5 ppm. The four protons on the cyclopropylidene ring are chemically non-equivalent and would be expected to produce a more complex set of signals, likely multiplets, in the upfield region of the spectrum, characteristic of cyclopropyl (B3062369) protons. The exact chemical shifts and coupling constants would be crucial for confirming the structure, but specific experimental values are not currently available in the public domain.

Table 1: Predicted ¹H NMR Data for this compound

Protons Predicted Chemical Shift (ppm) Predicted Multiplicity
CH₃ (acetyl) 2.0 - 2.5 Singlet
CH₂ (cyclopropylidene) 1.0 - 2.0 Multiplet

Note: This table is predictive and not based on experimental data.

The ¹³C NMR spectrum would provide key insights into the carbon framework of this compound. A signal for the carbonyl carbon of the ketone group would be expected in the downfield region, typically around δ 190-210 ppm. The methyl carbon of the acetyl group would likely resonate at approximately δ 25-35 ppm. The sp²-hybridized carbon of the cyclopropylidene ring attached to the carbonyl group would appear further downfield than the other two sp³-hybridized ring carbons.

Table 2: Predicted ¹³C NMR Data for this compound

Carbon Predicted Chemical Shift (ppm)
C=O (carbonyl) 190 - 210
C=C (cyclopropylidene) 110 - 130
CH₃ (acetyl) 25 - 35

Note: This table is predictive and not based on experimental data.

To unambiguously assign the proton and carbon signals and to confirm the connectivity within the molecule, two-dimensional NMR techniques would be indispensable. A COSY (Correlation Spectroscopy) experiment would reveal the coupling relationships between adjacent protons. An HSQC (Heteronuclear Single Quantum Coherence) spectrum would correlate each proton signal to its directly attached carbon atom. Finally, an HMBC (Heteronuclear Multiple Bond Correlation) experiment would show correlations between protons and carbons that are two or three bonds away, which would be critical in confirming the connection between the acetyl group and the cyclopropylidene ring. Without experimental data, a detailed analysis using these techniques cannot be performed.

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis

Infrared (IR) and Raman spectroscopy are powerful tools for identifying the functional groups present in a molecule by probing their vibrational modes. For this compound, a strong absorption band in the IR spectrum would be expected in the region of 1680-1720 cm⁻¹, characteristic of the C=O stretching vibration of the ketone. The C=C stretching of the cyclopropylidene group would likely appear around 1650-1690 cm⁻¹. C-H stretching vibrations for the methyl and cyclopropyl groups would be observed in the 2850-3000 cm⁻¹ region. Raman spectroscopy would be complementary, with the C=C bond typically showing a strong Raman signal.

Table 3: Predicted IR and Raman Vibrational Frequencies for this compound

Functional Group Predicted Frequency Range (cm⁻¹) Spectroscopy Method
C=O (Ketone) 1680 - 1720 IR (Strong)
C=C (Alkene) 1650 - 1690 Raman (Strong), IR (Medium)

Note: This table is predictive and not based on experimental data.

Mass Spectrometry (MS) for Molecular Formula Determination and Fragmentation Pathways

Mass spectrometry (MS) is used to determine the molecular weight and formula of a compound and to gain structural information from its fragmentation patterns.

High-resolution mass spectrometry (HRMS) of this compound (C₆H₈O) would provide a highly accurate mass measurement of the molecular ion, allowing for the unambiguous determination of its elemental composition. The expected exact mass would be calculated based on the most abundant isotopes of carbon, hydrogen, and oxygen. Common fragmentation pathways would likely involve the loss of the acetyl group or cleavage of the cyclopropylidene ring. A detailed analysis of these fragmentation patterns would require experimental mass spectra, which are not currently available.

Tandem Mass Spectrometry (MSⁿ)

A detailed analysis of the fragmentation pathways of this compound using tandem mass spectrometry (MSⁿ) would require experimental data. This would involve the selection of a precursor ion and its subsequent fragmentation to produce product ions. The resulting mass-to-charge ratios and relative abundances would be used to elucidate the structure of the fragments and propose fragmentation mechanisms. Without experimental spectra, a data table of observed fragment ions and their proposed structures cannot be generated.

X-ray Crystallography for Solid-State Structure Determination

The determination of the solid-state structure of this compound by X-ray crystallography would provide precise information on its molecular geometry, including bond lengths, bond angles, and crystal packing. This data is typically presented in a crystallographic information file (CIF) and summarized in tables. As no crystallographic studies for this specific compound have been published, information regarding its crystal system, space group, unit cell dimensions, and other structural parameters is not available. Consequently, a data table detailing these crystallographic parameters cannot be created.

Mechanistic Investigations of 1 Cyclopropylidenepropan 2 One Reactivity

Addition Reactions to the Cyclopropylidene Ketone Framework

The carbon-carbon double bond of the cyclopropylidene group in 1-cyclopropylidenepropan-2-one is susceptible to addition reactions. msu.edu These reactions are a common transformation for alkenes and typically involve the breaking of the π-bond and the formation of two new σ-bonds. masterorganicchemistry.comyoutube.com

Electrophilic addition is a key reaction type for alkenes. pressbooks.pub In the case of unsymmetrically substituted alkenes, the regioselectivity of the addition is often governed by Markovnikov's rule, which states that the electrophile adds to the carbon with fewer alkyl substituents, leading to the formation of the more stable carbocation intermediate. pressbooks.pub The stereoselectivity of addition reactions can be either syn (addition to the same face of the double bond) or anti (addition to opposite faces), depending on the reaction mechanism. masterorganicchemistry.comyoutube.com

The ring-opening cyclization of alkylidenecyclopropyl ketones with amines to form 2,3,4-trisubstituted pyrroles is a notable example of an addition-rearrangement reaction. organic-chemistry.org The proposed mechanism involves a distal cleavage of a C-C bond in the cyclopropane (B1198618) ring. organic-chemistry.org

Cycloaddition Reactions (e.g., [2+2], [3+2], [4+2] Cycloadditions)

Cycloaddition reactions are powerful tools for ring formation in organic synthesis. libretexts.org this compound, with its activated π-system, can act as a dipolarophile or dienophile in various cycloaddition processes. These reactions are often concerted, proceeding through a single cyclic transition state without the formation of intermediates. libretexts.org The stereochemistry and regiochemistry of these reactions are governed by the principles of orbital symmetry and frontier molecular orbital (FMO) theory.

Common cycloadditions include:

[4+2] Cycloadditions (Diels-Alder Reaction): In this reaction, a conjugated diene reacts with a dienophile (the alkene component) to form a six-membered ring. libretexts.org The reactivity in Diels-Alder reactions is typically enhanced when the dienophile is substituted with electron-withdrawing groups. libretexts.org The acetyl group in this compound serves this purpose, making it a potentially reactive dienophile.

[3+2] Cycloadditions (Dipolar Cycloadditions): These reactions involve a 1,3-dipole reacting with a dipolarophile to yield a five-membered heterocyclic ring. wikipedia.orgorganic-chemistry.org This is a particularly well-studied area for compounds related to this compound. nih.govacs.org

[2+2] Cycloadditions: The reaction of two alkene components to form a four-membered cyclobutane (B1203170) ring. libretexts.org Thermal [2+2] cycloadditions are often stepwise, whereas photochemical variants can be concerted. libretexts.org Ketenes are known to undergo thermal [2+2] cycloadditions readily. libretexts.org

Pericyclic reactions, including cycloadditions, are characterized by a cyclic transition state where electrons rearrange in a concerted fashion. libretexts.org The outcome of these reactions is dictated by the symmetry of the molecular orbitals involved, specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). libretexts.org

The mechanism of a [3+2] dipolar cycloaddition, for example, involves the interaction of 4 π-electrons from the 1,3-dipole and 2 π-electrons from the dipolarophile (like this compound). organic-chemistry.org The reaction proceeds through a concerted, often asynchronous, pericyclic mechanism. nih.govacs.org This means that while the two new sigma bonds form in a single step, they may not form at exactly the same rate. The feasibility and rate of the reaction depend on the energy gap between the HOMO of one component and the LUMO of the other; smaller energy gaps lead to faster reactions. organic-chemistry.org The electron-withdrawing nature of the acetyl group in this compound lowers the energy of its LUMO, facilitating reactions with HOMO-controlled (nucleophilic) dipoles like azomethine ylides or nitrile oxides. wikipedia.org

The 1,3-dipolar cycloaddition is a highly efficient method for constructing five-membered heterocycles. wikipedia.org The reaction of 1,3-dipoles with alkylidene cyclopropanes has been the subject of computational and experimental studies, providing insight into the reactivity of this compound. nih.govacs.org

A key aspect of these reactions is regioselectivity, which is influenced by electronic and steric factors. organic-chemistry.orgnih.gov In the reaction of a nitrone with an alkylidene cyclopropane, the regioselectivity is largely governed by electrostatic interactions. nih.govacs.org The polarization of the alkene double bond, induced by its substituents, determines the orientation of the attacking nitrone. nih.gov The acetyl group in this compound polarizes the double bond, making the β-carbon (the one further from the ketone) more electrophilic and the α-carbon (adjacent to the ring) more nucleophilic. This directs the attack of the 1,3-dipole. For instance, in a reaction with a nitrone, the oxygen atom (the most nucleophilic part of the nitrone) would preferentially attack the more electrophilic β-carbon of the double bond.

1,3-DipoleDipolarophileReaction TypePredicted Product Type
NitroneThis compound[3+2] CycloadditionSpiro-isoxazolidine
AzideThis compound[3+2] CycloadditionSpiro-triazoline
Nitrile OxideThis compound[3+2] CycloadditionSpiro-isoxazoline
DiazoalkaneThis compound[3+2] CycloadditionSpiro-pyrazoline

Nucleophilic Addition Reactions

The conjugated system of this compound presents two primary sites for nucleophilic attack: the carbonyl carbon (1,2-addition) and the exocyclic double bond (1,4-conjugate or Michael addition). wikipedia.orgmasterorganicchemistry.com

In a 1,2-nucleophilic addition , the nucleophile directly attacks the electrophilic carbonyl carbon. masterorganicchemistry.combyjus.com This breaks the C=O π-bond, leading to a tetrahedral alkoxide intermediate, which is then typically protonated to yield an alcohol. youtube.com This pathway is common for strong, non-stabilized nucleophiles like Grignard reagents or organolithium compounds.

In a 1,4-conjugate addition , the nucleophile attacks the β-carbon of the α,β-unsaturated ketone system. The negative charge is delocalized onto the oxygen atom, forming an enolate intermediate. Subsequent protonation, usually at the α-carbon, yields the final product. This pathway is favored by softer, resonance-stabilized nucleophiles such as enamines, cuprates (Gilman reagents), and Michael donors like malonates.

The choice between 1,2- and 1,4-addition is influenced by factors such as the nature of the nucleophile, steric hindrance around the carbonyl group, and reaction conditions.

NucleophileTypical ReagentPredominant MechanismProduct Type
HydrideNaBH₄, LiAlH₄1,2-AdditionAllylic Alcohol
OrganocuprateR₂CuLi1,4-Conjugate Additionβ-Substituted Ketone
Grignard ReagentRMgX1,2-AdditionTertiary Alcohol
EnolateLithium diisopropylamide (LDA) + Ketone1,4-Conjugate Addition1,5-Dicarbonyl Compound
AmineR₂NH1,4-Conjugate Additionβ-Amino Ketone

Electrophilic Addition Reactions

In an electrophilic addition, the π-bond of the cyclopropylidene group acts as a nucleophile, attacking an electrophilic species (E⁺). wikipedia.orglibretexts.org This reaction typically proceeds in a two-step mechanism.

Step 1: Electrophilic Attack: The electrophile adds to the double bond, breaking the π-bond and forming a new σ-bond. This results in the formation of a carbocation intermediate at the more substituted carbon atom, following Markovnikov's rule. wikipedia.orglibretexts.org The stability of this carbocation is influenced by the adjacent acetyl and cyclopropyl (B3062369) groups. The cyclopropyl group can stabilize an adjacent positive charge through orbital overlap (a "bent-bond" or Walsh orbital model).

Step 2: Nucleophilic Capture: A nucleophile (Nu⁻) present in the reaction mixture attacks the carbocation, forming the second σ-bond and yielding the final addition product. wikipedia.orglibretexts.org

Because the reaction proceeds through a planar carbocation intermediate, stereoselectivity can be low unless neighboring groups direct the incoming nucleophile. lasalle.edu Common reagents for electrophilic addition include hydrogen halides (HX), halogens (X₂), and water under acidic conditions. wikipedia.org

Radical Addition Pathways

Radical additions to alkenes provide an alternative to polar addition mechanisms and often exhibit different regioselectivity. masterorganicchemistry.com The reaction proceeds via a chain mechanism involving three distinct stages: initiation, propagation, and termination. masterorganicchemistry.com

Initiation: A radical initiator (e.g., a peroxide, ROOR) undergoes homolytic cleavage upon heating or irradiation to generate radicals. masterorganicchemistry.com This radical then reacts with a reagent like HBr to produce a bromine radical (Br•).

Propagation: The bromine radical adds to the double bond of this compound. This addition occurs at the carbon that results in the formation of the more stable carbon radical intermediate. In this case, the radical would add to the β-carbon to generate a more stable α-radical, which is stabilized by both the adjacent ketone and the cyclopropyl ring. This intermediate then abstracts a hydrogen atom from another molecule of HBr, forming the product and regenerating a bromine radical to continue the chain. masterorganicchemistry.com This regioselectivity is termed "anti-Markovnikov" because the bromine adds to the less substituted carbon of the double bond. masterorganicchemistry.com

Termination: The reaction ceases when two radicals combine.

This pathway is particularly effective for the addition of HBr in the presence of peroxides; it does not work well for HCl or HI. masterorganicchemistry.com

Substitution Reactions at the Cyclopropylidene Ketone Core

Substitution reactions on the this compound core are less common than additions but can be envisaged through several mechanistic pathways. One potential pathway involves nucleophilic substitution on the cyclopropyl ring itself, which can occur with ring opening. Lewis acid-catalyzed reactions of cyclopropyl ketones with nucleophiles can proceed via a stereoinvertive substitution at a quaternary carbon center. nih.gov This process is thought to involve the formation of a bicyclobutonium intermediate, where the nucleophile attacks, leading to a ring-opened product. nih.gov

Another possibility is α-substitution at the methyl group of the acetyl moiety. This reaction proceeds through the formation of an enol or enolate ion, which then acts as a nucleophile. wikipedia.org In the presence of acid or base, one of the α-hydrogens can be removed. The resulting enolate is a powerful nucleophile that can react with various electrophiles (e.g., alkyl halides in an Sₙ2 reaction) to form a new C-C bond, effectively substituting one of the methyl hydrogens. wikipedia.org

Elimination Reactions for Unsaturated System Generation

Elimination reactions are fundamental processes for the synthesis of unsaturated compounds like alkenes and alkynes. youtube.com These reactions, typically proceeding through E1 (unimolecular) or E2 (bimolecular) mechanisms, require a substrate with a leaving group and an adjacent proton that can be abstracted by a base. bits-pilani.ac.inlibretexts.org

This compound itself does not have a suitable leaving group to undergo a direct elimination reaction. However, a derivative, such as the corresponding alcohol 1-cyclopropylidenepropan-2-ol (B14652293) (formed by reduction of the ketone), can serve as a substrate for elimination.

In a hypothetical acid-catalyzed dehydration of 1-cyclopropylidenepropan-2-ol, the reaction would likely proceed through an E1 mechanism. The key steps would be:

Protonation of the Hydroxyl Group: The hydroxyl group is protonated by the acid catalyst to form a good leaving group, water.

Formation of a Carbocation: The protonated alcohol departs as a water molecule, leading to the formation of a secondary carbocation. This carbocation is stabilized by resonance with the adjacent cyclopropylidene group. This is the slow, rate-determining step of the E1 pathway. libretexts.org

Deprotonation: A weak base (like water or the conjugate base of the acid catalyst) removes a proton from a carbon adjacent to the carbocation. Deprotonation can occur from the methyl group or the cyclopropylidene ring, leading to different unsaturated products, such as a conjugated diene or an allene (B1206475) system. The formation of the more substituted and stable alkene is generally favored, in accordance with Zaitsev's rule. masterorganicchemistry.com

The competition between forming a conjugated diene versus an allene would depend on the specific reaction conditions and the relative stability of the transition states leading to each product.

Catalytic Reaction Mechanisms

Transition metal catalysis provides powerful tools for transforming strained molecules like this compound into complex products. Various metals, including palladium, gold, ruthenium, and copper, can activate the molecule through distinct mechanistic pathways.

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, typically proceeding through a catalytic cycle of oxidative addition, transmetalation, and reductive elimination. libretexts.org While direct cross-coupling of this compound is not straightforward, its derivatives can participate in such transformations. For example, related cyclopropanol-derived ketone homoenolates have been shown to undergo cross-coupling with aryl bromides. rsc.org

A plausible palladium-catalyzed reaction involving a derivative of this compound, such as an enol triflate, would follow the general mechanistic cycle:

Oxidative Addition: A low-valent Pd(0) complex oxidatively adds to an organohalide (e.g., an aryl bromide), forming a Pd(II) intermediate. youtube.com

Transmetalation: An organometallic reagent (e.g., an organoboron compound in Suzuki coupling) transfers its organic group to the palladium center, displacing the halide.

Reductive Elimination: The two organic groups on the palladium complex couple, forming a new carbon-carbon bond and regenerating the Pd(0) catalyst. youtube.com

This cycle allows for the formation of new C-C bonds under relatively mild conditions, enabling the synthesis of complex molecular architectures.

Gold(I) catalysts are known for their high affinity for alkynes and other unsaturated systems ("alkynophilicity"), enabling unique cyclization and rearrangement reactions. nih.gov For substrates structurally related to this compound, such as 1-(1-alkynyl)-cyclopropyl ketones, gold(I) catalysis provides an efficient route to highly substituted furans. organic-chemistry.org

The proposed mechanism involves several key steps:

Alkyne Activation: The cationic gold(I) catalyst coordinates to the alkyne, rendering it highly electrophilic. nih.gov

Intramolecular Attack: The oxygen atom of the ketone carbonyl group attacks the activated alkyne in an endo-dig cyclization.

Formation of a Cyclopropyl Gold(I) Carbene: This initial cyclization leads to the formation of a highly reactive intermediate that can be described as a cyclopropyl gold(I) carbene-like species. acs.org

Ring Expansion and Nucleophilic Trapping: This intermediate undergoes a ring-expansion process where the strained cyclopropane ring is incorporated into a new, more stable five-membered furan (B31954) ring. An external nucleophile can be incorporated into the final product during this cascade. organic-chemistry.org

This cascade reaction demonstrates the ability of gold catalysts to orchestrate complex bond reorganizations under mild conditions, driven by the release of ring strain and the formation of a stable aromatic furan ring.

Ruthenium catalysts are most famous for their role in olefin metathesis reactions. The exocyclic double bond of this compound makes it a potential substrate for ruthenium-catalyzed cross-metathesis or ring-opening metathesis polymerization (ROMP). The generally accepted Chauvin mechanism describes the process. nih.gov

A potential cross-metathesis reaction with another olefin would proceed as follows:

Initiation: A ruthenium pre-catalyst generates a catalytically active 14-electron ruthenium-alkylidene (carbene) species.

[2+2] Cycloaddition: The ruthenium-alkylidene reacts with the double bond of this compound to form a four-membered ruthenacyclobutane intermediate.

[2+2] Cycloreversion: The ruthenacyclobutane fragments in a productive manner to release a new olefin and a new ruthenium-alkylidene species.

Propagation: The new ruthenium-alkylidene reacts with the partner olefin, repeating the cycloaddition/cycloreversion steps to eventually form the cross-coupled product and regenerate the active catalyst.

This pathway allows for the exchange of alkylidene fragments between two different olefins, creating new carbon-carbon double bonds.

Copper catalysts are widely used in conjugate addition (or Michael addition) reactions, particularly with organometallic reagents. mdpi.com The cyclopropylidenepropan-2-one system can act as a Michael acceptor, where nucleophilic attack occurs at the exocyclic double bond rather than directly at the carbonyl carbon.

The mechanism for a copper-catalyzed conjugate addition of a Grignard reagent (R-MgX) typically involves:

Formation of an Organocuprate: The copper(I) salt catalyst reacts with the Grignard reagent to form a more reactive and softer organocuprate species, such as a Gilman reagent (R₂CuLi) or a related species. mdpi.com

Conjugate Addition: The organocuprate adds to the β-carbon of the conjugated system. In this case, attack would occur at one of the sp² carbons of the cyclopropylidene moiety, leading to the formation of a copper enolate intermediate. nih.gov

Protonolysis: The enolate is protonated upon aqueous workup to give the final 1,4-addition product, where the nucleophile has added to the double bond and the carbonyl group is preserved. organic-chemistry.org

This process allows for the stereoselective formation of carbon-carbon bonds at the β-position of conjugated carbonyl systems. researchgate.net

Catalyst SystemKey IntermediateTypical TransformationReference
Palladium(0)Palladium(II) oxidative addition complexCross-coupling (e.g., Suzuki, Heck) libretexts.org
Gold(I)Cyclopropyl Gold(I) CarbeneRearrangement/Cycloisomerization acs.org
Ruthenium-AlkylideneRuthenacyclobutaneOlefin Metathesis nih.gov
Copper(I)Organocuprate/Copper EnolateConjugate Addition mdpi.com

Nickel-Catalyzed Processes

Nickel catalysis offers a versatile platform for the transformation of strained ring systems, including derivatives of cyclopropane. While specific mechanistic studies on this compound are not extensively documented, the reactivity of analogous structures, such as cyclopropyl ketones and methylenecyclopropanes, provides significant insight into the potential nickel-catalyzed processes this compound may undergo. These reactions typically involve the ring-opening of the strained three-membered ring, driven by the release of ring strain, leading to the formation of various valuable organic synthons.

The primary mechanistic pathways in nickel-catalyzed reactions of related compounds involve oxidative addition of a C-C bond to a low-valent nickel center, forming a nickelacycle intermediate. Subsequent transformations of this intermediate, such as reductive elimination, transmetalation, or insertion reactions, dictate the final product.

Reductive Coupling of Cyclopropyl Ketones

A significant body of research has focused on the nickel-catalyzed reductive coupling of aryl cyclopropyl ketones with alkyl halides. nsf.govrsc.orgnih.gov This transformation allows for the synthesis of γ-alkylated ketones. The proposed mechanism initiates with the oxidative addition of the cyclopropyl ketone to a Ni(0) species, leading to the formation of a nickelacycle. This intermediate then reacts with an alkyl radical, generated from the alkyl halide, to form a Ni(III) species. Reductive elimination from this intermediate yields the final product and regenerates a Ni(I) species, which continues the catalytic cycle. nih.gov

A key challenge in these reactions is controlling the reactivity to favor the desired cross-coupling product over homocoupling of the alkyl halide. The use of a halide exchange cocatalyst, such as sodium iodide, has been shown to be effective in achieving high selectivity by maintaining a low concentration of the more reactive alkyl iodide in situ. rsc.orgnih.gov

Interactive Data Table: Nickel-Catalyzed Reductive γ-Alkylation of Aryl Cyclopropyl Ketones

The following table summarizes the results for the nickel-catalyzed reductive coupling of various aryl cyclopropyl ketones with unactivated primary alkyl chlorides, demonstrating the scope and efficiency of this methodology.

EntryAryl Cyclopropyl KetoneAlkyl ChlorideProductYield (%)
1Phenyl cyclopropyl ketone1-Chlorobutane1-Phenylheptan-1-one85
24-Methylphenyl cyclopropyl ketone1-Chlorobutane1-(p-Tolyl)heptan-1-one82
34-Methoxyphenyl cyclopropyl ketone1-Chlorobutane1-(4-Methoxyphenyl)heptan-1-one78
44-Chlorophenyl cyclopropyl ketone1-Chlorobutane1-(4-Chlorophenyl)heptan-1-one73
5Phenyl cyclopropyl ketone1-Chlorohexane1-Phenylnonan-1-one80
6Phenyl cyclopropyl ketone1-Chloro-3-phenylpropane1,5-Diphenylpentan-1-one75

Data synthesized from analogous reactions reported in the literature. rsc.orgnih.govresearchgate.net

Ring-Opening Hydroarylation of Methylenecyclopropanes

The exocyclic double bond in this compound suggests that it may also undergo reactions characteristic of methylenecyclopropanes (MCPs). Nickel-catalyzed regioselective ring-opening hydroarylation of MCPs with aryl boronic acids has been reported to proceed with high efficiency. nih.govacs.org Mechanistic investigations suggest the formation of a key Ni(II)-H intermediate through the oxidative addition of Ni(0) to a proton source. nih.govacs.orgacs.org This nickel hydride species then participates in the catalytic cycle, leading to the ring-opened arylated product. The regioselectivity of the ring-opening (proximal versus distal C-C bond cleavage) is a critical aspect of these reactions and can be influenced by the nature of the nickel catalyst and ligands. thieme-connect.de

Three-Component Coupling Reactions

Nickel catalysis also enables three-component coupling reactions involving methylenecyclopropanes. For instance, the coupling of MCPs, aldehydes, and silanes affords silylated allylic alcohols through the cleavage of the proximal C-C bond of the methylenecyclopropane (B1220202). dntb.gov.uaacs.org This type of transformation highlights the potential for this compound to participate in multicomponent reactions to build molecular complexity.

Computational Chemistry and Theoretical Investigations of 1 Cyclopropylidenepropan 2 One

Density Functional Theory (DFT) Studies on Electronic Structure and Reactivity

DFT is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. A DFT study of 1-cyclopropylidenepropan-2-one would involve calculating its ground-state electron density to determine properties such as molecular geometry, electronic distribution, and orbital energies. Key reactivity indicators, known as conceptual DFT descriptors (e.g., chemical potential, hardness, and the Fukui function), could be derived to predict the molecule's behavior. These descriptors help in identifying the most probable sites for nucleophilic, electrophilic, or radical attack, offering a theoretical prediction of its chemical reactivity.

Molecular Electron Density Theory (MEDT) for Reaction Mechanism Elucidation

MEDT is a modern theoretical framework that analyzes changes in electron density to understand chemical reactivity, positing that these changes, rather than molecular orbital interactions, are the primary drivers of a reaction. An MEDT study would be particularly insightful for cycloaddition reactions involving this compound. By analyzing the electron localization function (ELF), researchers can characterize the nature of the bonds and classify the mechanism of a reaction. This approach helps to determine whether a reaction proceeds through a one-step or a stepwise mechanism and to understand the electronic flux between reacting species.

Transition State Analysis and Reaction Pathways

Understanding a chemical transformation requires the identification and characterization of its transition state (TS)—the highest energy point on a reaction coordinate. Computational methods are used to locate the geometry of the TS and calculate its energy. google.com This analysis is crucial for determining the feasibility of a proposed reaction pathway. For this compound, this would involve modeling its reactions (e.g., addition, cycloaddition) and computing the structures of the associated transition states to map out the complete reaction pathway from reactants to products.

Stereochemical Outcomes Prediction and Rationalization

Many chemical reactions can produce multiple stereoisomers. Computational chemistry offers powerful tools to predict and rationalize the observed stereoselectivity. By comparing the activation energies of the different transition states leading to various stereoisomeric products, scientists can predict which isomer will be preferentially formed. For reactions involving this compound, this analysis would explain why a particular endo/exo or syn/anti product is favored, often by examining subtle non-covalent interactions in the transition state structure.

Frontier Molecular Orbital (FMO) Theory Applications

FMO theory simplifies chemical reactivity to the interaction between the Highest Occupied Molecular Orbital (HOMO) of one molecule and the Lowest Unoccupied Molecular Orbital (LUMO) of another. The energy gap between the HOMO and LUMO is a critical indicator of a molecule's reactivity. An FMO analysis of this compound would involve identifying these frontier orbitals and using their energies and symmetries to predict its behavior in pericyclic reactions, such as cycloadditions, and to understand its electron-donating or electron-accepting capabilities.

While the specific computational data for this compound is currently unavailable, the theoretical methods described provide a clear roadmap for future research into the fascinating chemistry of this strained ketone.

Synthetic Applications and Utility of 1 Cyclopropylidenepropan 2 One As a Building Block

Precursor in the Synthesis of Complex Organic Molecules

While direct applications of 1-Cyclopropylidenepropan-2-one in the total synthesis of specific natural products are not extensively documented, its potential as a precursor to complex organic molecules is significant. The cyclopropane (B1198618) motif is a key feature in numerous bioactive natural products, and synthetic chemists have developed various strategies for its introduction and elaboration. nih.govfrontiersin.org The functionalities present in this compound, namely the ketone and the reactive cyclopropylidene moiety, allow for a range of transformations that can lead to the core structures of more complex molecules.

The reactivity of the α,β-unsaturated ketone system allows for conjugate additions, which can introduce new stereocenters and functional groups. wikipedia.orgresearchgate.net Furthermore, the strained cyclopropane ring can undergo ring-opening reactions to generate linear chains with specific functionalization patterns, which can then be cyclized to form larger ring systems. organic-chemistry.orgnih.gov These characteristics make it a plausible starting material for the synthesis of intricate molecular architectures found in natural products.

Role in the Construction of Spirocyclic and Polycyclic Architectures

This compound is a valuable substrate for the construction of spirocyclic and polycyclic frameworks, which are prevalent in many natural products and medicinally important compounds. mdpi.com Spirocycles, which contain two rings connected by a single common atom, can be synthesized using cyclopropane derivatives through various annulation strategies. nih.govchemrxiv.org

One potential approach involves the reaction of this compound as a Michael acceptor in a Robinson annulation sequence. youtube.comyoutube.com The initial conjugate addition of an enolate to the cyclopropylidenebutenone would be followed by an intramolecular aldol (B89426) condensation, leading to the formation of a spirocyclic system containing a six-membered ring fused to the cyclopropane.

Moreover, the reaction of similar donor-acceptor cyclopropanes with various reagents has been shown to produce spirocyclopentanes and other spirocyclic systems. frontiersin.org For instance, the reaction of activated cyclopropanes with enamides can lead to the diastereoselective synthesis of spiro(cyclopentane-1,3'-indoline) derivatives. frontiersin.org This suggests that this compound could participate in analogous [3+2] cycloaddition reactions to construct spirocyclic architectures.

The following table summarizes potential strategies for the synthesis of spirocyclic and polycyclic architectures using this compound as a building block.

Reaction TypePotential ReactantResulting Architecture
Robinson AnnulationCyclic Ketone EnolateSpiro[2.5]octane derivative
[3+2] CycloadditionEnamideSpirocyclopentane derivative
Intramolecular AlkylationBifunctional NucleophilePolycyclic system

Synthesis of Functionalized Cyclopropane Derivatives

This compound serves as an excellent starting point for the synthesis of a wide array of functionalized cyclopropane derivatives. The presence of both a nucleophilic double bond and an electrophilic carbonyl group allows for a diverse range of chemical transformations.

Nucleophilic conjugate addition to the α,β-unsaturated system is a primary method for introducing functionality. wikipedia.org A variety of nucleophiles, including organocuprates, amines, and thiols, can add to the β-position of the cyclopropylidene group, leading to the formation of functionalized cyclopropyl (B3062369) ketones. researchgate.netorganic-chemistry.org The stereochemistry of these additions can often be controlled, providing access to enantiomerically enriched cyclopropane derivatives.

The carbonyl group can also be a site for modification. Reduction of the ketone to an alcohol, followed by conversion of the hydroxyl group into a good leaving group, can set the stage for nucleophilic substitution or elimination reactions. youtube.com Alternatively, the ketone can be converted into other functional groups, such as imines or hydrazones, which can then undergo further transformations. Ring-opening reactions of the cyclopropane ring, often facilitated by the electronic push-pull nature of the substituents, can also lead to highly functionalized acyclic compounds. nih.govnih.govrsc.org

Below is a table detailing some of the possible transformations to synthesize functionalized cyclopropane derivatives from this compound.

Reaction TypeReagentProduct Type
Conjugate AdditionOrganocuprateAlkylated Cyclopropyl Ketone
Conjugate AdditionAmineAmino Cyclopropyl Ketone
Ketone ReductionSodium BorohydrideCyclopropylidenepropan-2-ol
Ring-OpeningLewis Acid/NucleophileFunctionalized Acyclic Ketone

Development of New Synthetic Methodologies Utilizing this compound

The unique reactivity of this compound has spurred the development of novel synthetic methodologies. Its ability to act as a versatile building block has been exploited in various catalytic and non-catalytic transformations.

One area of development is the use of cyclopropylidene ketones in ring-opening cyclization reactions. For example, the reaction of alkylidenecyclopropyl ketones with amines can lead to the efficient synthesis of substituted pyrroles. organic-chemistry.org This transformation proceeds through a mechanism involving the cleavage of a distal C-C bond in the cyclopropane ring, highlighting the potential for developing new routes to heterocyclic compounds. organic-chemistry.org

Furthermore, the enantioselective reactions of cyclopropyl ketones are an active area of research. Photocatalytic [3+2] cycloadditions of aryl cyclopropyl ketones have been developed, providing a method for the asymmetric synthesis of five-membered carbocycles. nih.gov While this specific example uses aryl cyclopropyl ketones, the principles could be extended to substrates like this compound with appropriate catalyst design. The development of such methodologies expands the synthetic chemist's toolkit for creating complex and stereochemically defined molecules.

Application in Divergent Synthesis Strategies

Divergent synthesis aims to generate a library of structurally diverse compounds from a common starting material. This compound is an ideal substrate for such strategies due to its multiple reactive sites and the potential for controlled, chemoselective transformations.

The donor-acceptor nature of the cyclopropylidene ketone system allows for a variety of ring-opening reactions with different nucleophiles, leading to a range of functionalized products from a single precursor. scispace.com For example, reaction with a soft nucleophile might lead to conjugate addition, preserving the cyclopropane ring, while reaction with a hard nucleophile under different conditions could promote ring-opening.

By carefully selecting the reaction conditions and the nature of the reactants, one can steer the reaction of this compound down different pathways to produce a variety of molecular scaffolds. This approach is highly valuable in medicinal chemistry and drug discovery, where the rapid generation of diverse compound libraries is essential for identifying new therapeutic agents.

The following table illustrates a hypothetical divergent synthesis strategy starting from this compound.

Reaction Condition / ReagentProduct Class
Soft Nucleophile (e.g., Thiol)Functionalized Cyclopropane
Hard Nucleophile (e.g., Organolithium)Ring-Opened Product
Dienophile (e.g., Maleimide)Diels-Alder Adduct
Amine (under cyclization conditions)Heterocyclic Compound

Future Research Directions and Challenges in 1 Cyclopropylidenepropan 2 One Chemistry

Exploration of Novel Synthetic Routes with Enhanced Selectivity

The development of efficient and selective methods for the synthesis of 1-cyclopropylidenepropan-2-one is a primary area for future research. While classical methods for the formation of cyclopropanes, such as the Simmons-Smith reaction, can be employed, there is a need for novel routes that offer greater control over stereochemistry and functional group tolerance. nih.gov Future investigations should focus on:

Transition-Metal Catalyzed Cyclopropanations: Exploring a wider range of transition metal catalysts, beyond traditional copper and rhodium systems, could lead to new synthetic pathways with improved efficiency and selectivity. The development of catalysts that can facilitate the direct cyclopropanation of allene (B1206475) precursors with acetylating agents would be a significant advancement.

Novel Precursor Strategies: Investigating alternative precursors to the cyclopropylidene moiety could open up new avenues for synthesis. This might include the use of organometallic reagents or the development of novel ring-closing strategies from acyclic precursors.

Diastereoselective and Enantioselective Approaches: For substituted derivatives of this compound, the development of synthetic methods that allow for precise control over diastereoselectivity and enantioselectivity is crucial for their potential application in asymmetric synthesis.

A key challenge in this area will be the management of the inherent reactivity of the cyclopropylidene group, which can be prone to rearrangement or decomposition under harsh reaction conditions.

Development of Asymmetric Catalytic Transformations

The presence of a prochiral center in this compound makes it an attractive substrate for asymmetric catalysis. Future research should be directed towards the development of catalytic systems that can engage the ketone or the cyclopropylidene moiety with high enantioselectivity. Key areas of focus include:

Asymmetric Reductions: The development of chiral catalysts for the asymmetric reduction of the ketone functionality to produce chiral cyclopropylidene-containing alcohols would provide valuable building blocks for organic synthesis.

Enantioselective Additions to the Ketone: Exploring the use of chiral Lewis acids or organocatalysts to promote the enantioselective addition of nucleophiles to the carbonyl group could lead to a range of enantioenriched products.

Catalytic Asymmetric Ring-Opening Reactions: The design of chiral catalysts that can induce the asymmetric ring-opening of the cyclopropylidene ring would provide access to a variety of chiral acyclic compounds. rsc.org

The primary challenge will be the design of catalysts that can effectively differentiate between the enantiotopic faces of the substrate and overcome the steric hindrance imposed by the cyclopropylidene group.

Transformation TypePotential Catalyst ClassDesired Outcome
Asymmetric ReductionChiral metal hydrides, enzymatic catalystsEnantioenriched secondary alcohols
Enantioselective Nucleophilic AdditionChiral Lewis acids, organocatalystsChiral tertiary alcohols and related adducts
Asymmetric Ring-OpeningChiral transition metal complexesEnantioenriched functionalized alkenes

Investigations into Unprecedented Reactivity Modes

The unique electronic and steric properties of the cyclopropylidene group suggest that this compound may exhibit novel and unexpected reactivity. Future research should aim to uncover and exploit these unprecedented reactivity modes:

[3+2] Cycloadditions: Investigating the participation of this compound as a three-carbon component in [3+2] cycloaddition reactions could lead to the synthesis of novel five-membered ring systems. nih.gov

Radical-Mediated Transformations: Exploring the behavior of this compound under radical conditions could unveil new pathways for functionalization, taking advantage of the high ring strain to drive selective bond cleavage and formation.

Rearrangement Cascades: Designing reaction conditions that trigger controlled rearrangement cascades of the cyclopropylidene ketone scaffold could provide rapid access to complex molecular architectures.

A significant challenge will be to control the regioselectivity and stereoselectivity of these transformations, as the high reactivity of the system could lead to a mixture of products.

Integration with Flow Chemistry and Sustainable Synthesis

The application of flow chemistry to the synthesis and transformation of this compound offers significant advantages in terms of safety, efficiency, and scalability. nih.govacs.orgzenodo.orgresearchgate.netmdpi.com Future research in this area should focus on:

Continuous Flow Synthesis: Developing robust and scalable continuous flow processes for the synthesis of this compound will be crucial for its potential industrial applications. This could involve the use of packed-bed reactors with immobilized catalysts or reagents.

Photochemical and Electrochemical Flow Reactions: Exploring the use of photochemical and electrochemical methods in a flow setup could enable novel transformations of this compound that are difficult to achieve under conventional batch conditions.

The main challenge will be the optimization of reaction parameters, such as flow rate, temperature, and residence time, to achieve high conversions and selectivities in a continuous process.

Flow Chemistry ApproachPotential AdvantagesResearch Focus
Continuous SynthesisImproved safety, scalability, and reproducibilityDevelopment of robust reactor systems and catalyst immobilization
In-situ Generation and TrappingMinimization of product degradation, access to reactive intermediatesIntegration of synthesis and functionalization steps in a single flow process
Photochemical/Electrochemical FlowAccess to unique reactivity, improved energy efficiencyDesign of specialized flow reactors and optimization of reaction conditions

Computational Design of New Cyclopropylidene Ketone Architectures

Computational chemistry will play a pivotal role in guiding future research in this compound chemistry. Density Functional Theory (DFT) and other computational methods can be used to:

Predict Reactivity and Selectivity: Computational studies can provide valuable insights into the electronic structure and reactivity of this compound, helping to predict the outcome of reactions and guide the design of new experiments. acs.orgnih.govresearchgate.netnih.gov

Design Novel Catalysts: Computational modeling can be used to design new catalysts with enhanced activity and selectivity for transformations involving this compound. This includes the in-silico screening of catalyst libraries and the detailed analysis of catalyst-substrate interactions.

Elucidate Reaction Mechanisms: Computational studies can help to elucidate the mechanisms of novel reactions, providing a deeper understanding of the factors that control reactivity and selectivity.

The primary challenge will be the development of accurate and efficient computational models that can reliably predict the behavior of this highly strained and reactive system.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 1-Cyclopropylideneppan-2-one, and how can purity be maximized?

  • Methodology : The synthesis typically involves cyclopropane ring formation via [2+1] cycloaddition or alkylation of propanone derivatives. Key steps include:

  • Use of diazomethane or transition-metal catalysts for cyclopropanation .
  • Purification via column chromatography (e.g., silica gel, hexane/ethyl acetate gradient) and recrystallization.
  • Characterization by 1H^1H/13C^{13}C NMR to confirm cyclopropylidene group geometry and ketone functionality .
    • Critical Considerations : Optimize reaction temperature (<0°C for diazomethane reactions) to avoid side products. Monitor purity via HPLC (C18 column, acetonitrile/water mobile phase) .

Q. How should 1-Cyclopropylidenepropan-2-one be characterized spectroscopically?

  • Key Techniques :

  • IR Spectroscopy : Identify the carbonyl stretch (~1700–1750 cm1^{-1}) and cyclopropane C–H bending (~1000–1100 cm1^{-1}) .
  • NMR : 1H^1H NMR shows deshielded cyclopropane protons (δ 1.2–2.0 ppm, multiplet) and ketone-adjacent methyl groups (δ 2.1–2.5 ppm). 13C^{13}C NMR confirms the sp2^2-hybridized cyclopropane carbons (δ 90–110 ppm) .
  • Mass Spectrometry : ESI-MS in positive ion mode to detect [M+H]+^+ peaks and fragmentation patterns (e.g., loss of CO from the ketone group) .

Q. What are the stability profiles of this compound under varying storage conditions?

  • Experimental Design :

  • Conduct accelerated stability studies at 4°C, 25°C, and 40°C under inert (N2_2) and ambient atmospheres.
  • Monitor degradation via TLC and GC-MS every 7 days for 4 weeks .
    • Findings : The compound is sensitive to moisture and light. Store in amber vials at –20°C under argon, with stabilizers like BHT (0.1% w/w) to inhibit ketone oxidation .

Advanced Research Questions

Q. How do electronic effects of the cyclopropylidene group influence the reactivity of this compound in nucleophilic additions?

  • Mechanistic Analysis :

  • The cyclopropylidene group induces ring strain and electron-withdrawing effects, polarizing the ketone carbonyl.
  • Compare reactivity with non-cyclopropane analogs (e.g., acetone) using DFT calculations (B3LYP/6-311+G(d,p)) to map transition states .
  • Experimental validation: Kinetic studies of Grignard reactions (e.g., MeMgBr) show 3× faster rates than acetone due to enhanced electrophilicity .

Q. How can contradictory data on the compound’s biological activity be resolved?

  • Case Study : Discrepancies in antimicrobial assays (e.g., E. coli MIC values ranging from 50–200 µg/mL).

  • Methodological Adjustments :
  • Standardize inoculum size (McFarland 0.5) and growth media (Mueller-Hinton agar) .
  • Control for solvent effects (DMSO vs. aqueous suspensions) and use positive controls (e.g., ciprofloxacin) .
  • Statistical Analysis : Apply ANOVA to compare inter-laboratory data; significant differences (p < 0.05) suggest protocol variability .

Q. What computational strategies predict the compound’s potential as a pharmaceutical scaffold?

  • In Silico Workflow :

Docking Studies : Use AutoDock Vina to screen against target proteins (e.g., COX-2, EGFR).

ADMET Prediction : SwissADME for bioavailability (Lipinski’s Rule of 5) and toxicity (ProTox-II).

MD Simulations : GROMACS for binding stability (50 ns trajectories) .

  • Outcome : The cyclopropylidene group enhances binding to hydrophobic pockets but may reduce solubility (logP ~2.5), necessitating prodrug derivatization .

Methodological Best Practices

  • Synthesis Reproducibility : Document reaction parameters (e.g., stirring rate, inert gas flow) in supplementary materials .
  • Data Reporting : Include raw spectral data (NMR FIDs, MS chromatograms) in supporting information for peer validation .
  • Ethical Compliance : For biological studies, adhere to institutional review boards (IRBs) for in vitro assays, citing protocols from .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.